molecular formula C12H16N4O2 B2815002 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101196-59-0

4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No. B2815002
CAS RN: 2101196-59-0
M. Wt: 248.286
InChI Key: VKGRUGYRXNMCHN-UHFFFAOYSA-N
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Description

4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as PFI-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in epigenetic research. PFI-3 is a selective inhibitor of the histone methyltransferase SETD8, which plays a crucial role in regulating gene expression.

Scientific Research Applications

4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in epigenetic research. SETD8 is a histone methyltransferase that catalyzes the methylation of histone H4 at lysine 20 (H4K20me1). This modification plays a critical role in the regulation of gene expression, DNA damage repair, and cell cycle progression. 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to selectively inhibit SETD8, leading to a decrease in H4K20me1 levels. This inhibition has been found to have significant effects on cell proliferation, DNA damage response, and cell cycle regulation.

Mechanism of Action

4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide selectively inhibits SETD8 by binding to the enzyme's active site. The compound forms a covalent bond with a cysteine residue in the active site, leading to the irreversible inhibition of the enzyme. This inhibition leads to a decrease in the levels of H4K20me1, which in turn affects the expression of genes involved in cell proliferation, DNA damage repair, and cell cycle regulation.
Biochemical and Physiological Effects
4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been found to have significant effects on cell proliferation, DNA damage response, and cell cycle regulation. Inhibition of SETD8 by 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide leads to a decrease in H4K20me1 levels, which in turn affects the expression of genes involved in these processes. 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has also been found to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic genes.

Advantages and Limitations for Lab Experiments

4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of SETD8, which makes it useful for studying the effects of SETD8 inhibition on cellular processes. 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide is also a potent inhibitor, which allows for the use of lower concentrations in experiments. However, 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has some limitations. It is an irreversible inhibitor, which means that its effects cannot be reversed once it has bound to the enzyme. This can make it challenging to study the long-term effects of SETD8 inhibition. Additionally, 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has limited solubility, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of SETD8. These inhibitors could be used to study the effects of SETD8 inhibition on cellular processes in more detail. Another area of interest is the development of inhibitors that can be reversed. These inhibitors would allow for the study of the long-term effects of SETD8 inhibition. Additionally, 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has shown promise as a potential therapeutic agent for cancer treatment. Future research could focus on the development of 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide derivatives with improved solubility and pharmacokinetic properties for use in clinical trials.

Synthesis Methods

The synthesis of 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide involves several steps. The starting material, 2-furylmethylamine, is reacted with isopropyl acrylate in the presence of a base to form a Michael adduct. The adduct is then cyclized with hydrazine to form the pyrazole ring. The resulting compound is then treated with acetic anhydride to form the acetamide derivative. Finally, the amino group is protected with a tert-butyloxycarbonyl group to yield 4-Amino-N-(2-furylmethyl)-1-isopropyl-1H-pyrazole-5-carboxamide.

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-8(2)16-11(10(13)7-15-16)12(17)14-6-9-4-3-5-18-9/h3-5,7-8H,6,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRUGYRXNMCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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